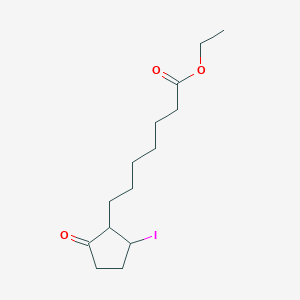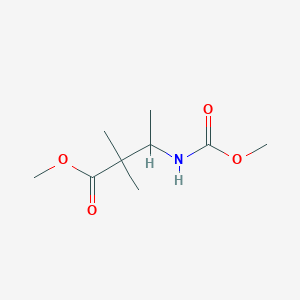![molecular formula C9H16O4 B14402552 Ethyl 2-[(acetyloxy)methyl]butanoate CAS No. 88226-63-5](/img/structure/B14402552.png)
Ethyl 2-[(acetyloxy)methyl]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[(acetyloxy)methyl]butanoate is an ester compound with a molecular formula of C9H16O4. Esters are organic compounds derived from carboxylic acids and alcohols. They are known for their pleasant odors and are often used in fragrances and flavoring agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-[(acetyloxy)methyl]butanoate can be synthesized through the nucleophilic acyl substitution of an acid chloride with an alcohol. This method involves the reaction of an acid chloride with ethanol in the presence of a base, such as pyridine, to form the ester . Another method involves the reaction of gamma-butyrolactone and ethyl acetate with sodium ethoxide .
Industrial Production Methods
In industrial settings, esters like this compound are often produced through Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(acetyloxy)methyl]butanoate undergoes several types of chemical reactions, including hydrolysis, reduction, and nucleophilic substitution .
Common Reagents and Conditions
Hydrolysis: This reaction involves the breaking of the ester bond in the presence of water and an acid or base catalyst.
Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Nucleophilic Substitution: Esters react with nucleophiles such as Grignard reagents to form tertiary alcohols.
Major Products Formed
Hydrolysis: Produces the corresponding carboxylic acid and alcohol.
Reduction: Produces primary alcohols.
Nucleophilic Substitution: Produces tertiary alcohols.
Scientific Research Applications
Ethyl 2-[(acetyloxy)methyl]butanoate has various applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-[(acetyloxy)methyl]butanoate involves its hydrolysis to produce acetic acid and 2-[(hydroxymethyl)butanoic acid]. The ester bond is cleaved by nucleophilic attack from water, facilitated by acid or base catalysis . This reaction increases the electrophilicity of the carbonyl carbon, allowing for nucleophilic addition .
Comparison with Similar Compounds
Ethyl 2-[(acetyloxy)methyl]butanoate can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent in nail polish removers and glues.
Methyl butyrate: Known for its fruity odor and used in flavorings.
Ethyl butyrate: Used in the food industry for its pineapple-like aroma.
Uniqueness
This compound is unique due to its specific structure, which allows it to undergo specific hydrolysis and reduction reactions, making it valuable in organic synthesis and potential therapeutic applications .
Properties
CAS No. |
88226-63-5 |
|---|---|
Molecular Formula |
C9H16O4 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
ethyl 2-(acetyloxymethyl)butanoate |
InChI |
InChI=1S/C9H16O4/c1-4-8(6-13-7(3)10)9(11)12-5-2/h8H,4-6H2,1-3H3 |
InChI Key |
LIMQHXXNBDKBBR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC(=O)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[Azido(3-nitrophenyl)methyl]-5-phenyl-2H-1,2,3-triazole](/img/structure/B14402474.png)
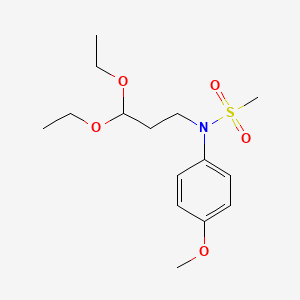
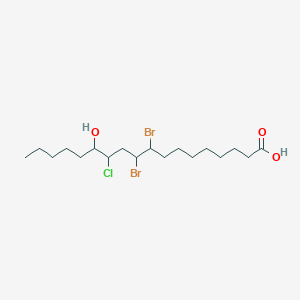
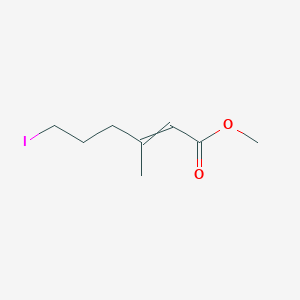

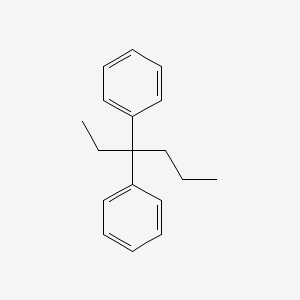
![3-[Decyl(methyl)amino]propan-1-OL](/img/structure/B14402530.png)

![Adenosine, N-[[2-(4-nitrophenyl)ethoxy]carbonyl]-](/img/structure/B14402542.png)
![N-Butyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14402549.png)
![1,3-Bis[(morpholin-4-yl)methyl]-3-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B14402559.png)
![1-Methyl-N-(4-nitrophenyl)-1,1-bis[(propan-2-yl)oxy]silanamine](/img/structure/B14402560.png)
